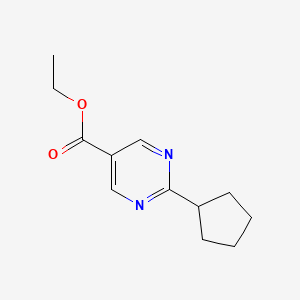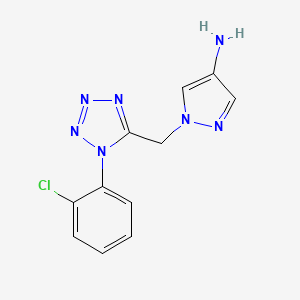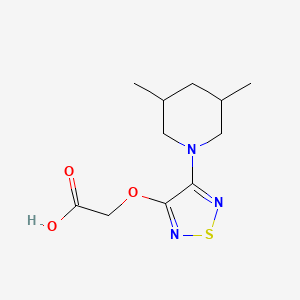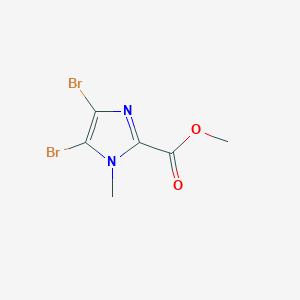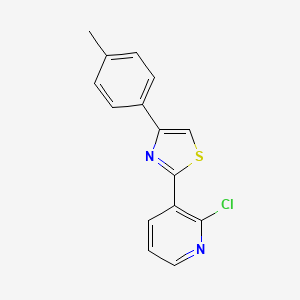![molecular formula C16H15ClN2O3S B11793822 6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.
Formation of the Imidazole Ring: The imidazole ring is formed by cyclization reactions involving the thiazole intermediate and appropriate aldehydes or ketones.
Introduction of Substituents: The chloro and ethoxy groups are introduced through electrophilic aromatic substitution reactions using chlorinating and ethoxylating agents, respectively.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorinating agents like thionyl chloride, and ethoxylating agents like ethanol in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in inflammatory, microbial, and cancer pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines, disrupt microbial cell walls, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole: Similar structure but lacks the ethoxy group.
2-Aminothiazole Derivatives: Share the thiazole ring but differ in substituents and biological activities.
Indole Derivatives: Contain an indole ring instead of imidazole, with diverse biological activities.
Uniqueness
6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific combination of chloro, ethoxy, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H15ClN2O3S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
6-(3-chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C16H15ClN2O3S/c1-4-22-12-6-5-10(7-11(12)17)13-8(2)19-9(3)14(15(20)21)23-16(19)18-13/h5-7H,4H2,1-3H3,(H,20,21) |
InChI Key |
IQQBFEAJFFACNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



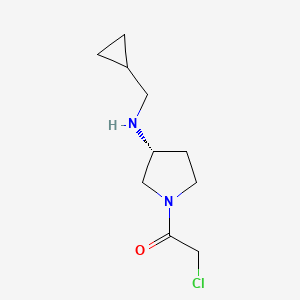

![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)

